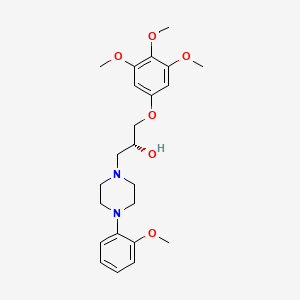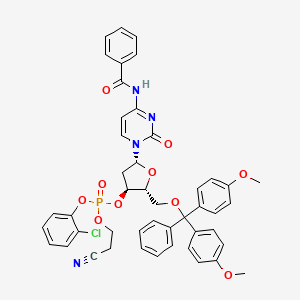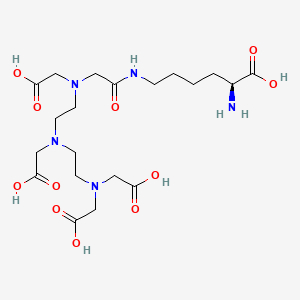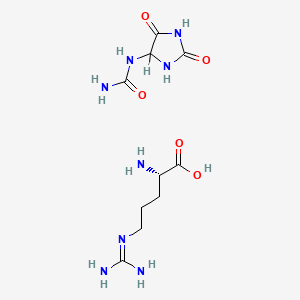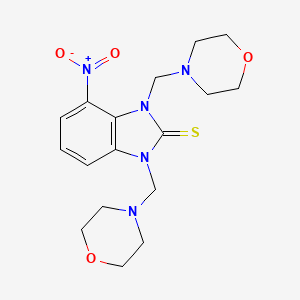
2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a 1-azetidinyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the azetidinone ring, followed by the introduction of the benzoic acid moiety. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-2-(4-(methylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid
- 2-(3-Chloro-2-(4-(ethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid
Uniqueness
What sets 2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Propriétés
Numéro CAS |
136687-76-8 |
|---|---|
Formule moléculaire |
C18H17ClN2O3 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
2-[3-chloro-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O3/c1-20(2)12-9-7-11(8-10-12)16-15(19)17(22)21(16)14-6-4-3-5-13(14)18(23)24/h3-10,15-16H,1-2H3,(H,23,24) |
Clé InChI |
BIJAFEOWHXENMR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


